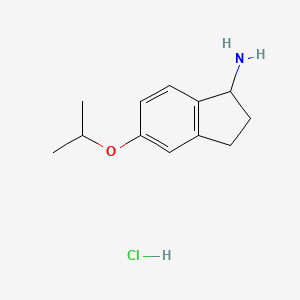

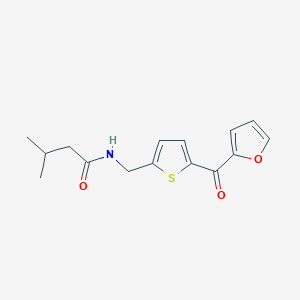

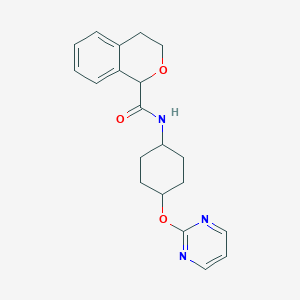

![molecular formula C16H26ClN5O B2875528 N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride CAS No. 2418648-12-9](/img/structure/B2875528.png)

N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride” is a complex organic molecule. It contains a spiro[3.3]heptane group, which is a type of cycloalkane, and a triazole group, which is a type of heterocyclic aromatic organic compound. The presence of an amine and a carboxamide group suggests that this compound may exhibit properties typical of these functional groups, such as basicity and reactivity with acids .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spiro[3.3]heptane ring, a triazole ring, and a carboxamide group. The spiro[3.3]heptane ring is a type of cycloalkane that consists of two rings of three and four carbon atoms sharing one carbon . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide could impart polarity to the molecule, affecting its solubility in different solvents . The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Electrophilic Aminations with Oxaziridines

Cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles, enabling the synthesis of a wide range of derivatives including azines, hydrazines, and aminodicarboxylic derivatives. This methodology could potentially be applied to synthesize compounds related to N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride, showcasing the versatility of spiro compounds in chemical synthesis (Andreae & Schmitz, 1991).

New Spiro Derivative of Dihydro-1,2,3-triazolo[1,5-a]pyrimidine

A spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine was synthesized, demonstrating the feasibility of creating complex spiro structures that could be relevant to exploring the applications of N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride in various fields (Gladkov et al., 2018).

Synthesis of Neuropeptide Y Antagonist

The synthesis of a neuropeptide Y antagonist, which involves stereoselective addition to a ketene, represents advanced synthetic techniques that could be applicable in the development of pharmaceuticals related to N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride (Iida et al., 2005).

Novel Synthetic Approach to Non-natural Spiro-Linked Amino Acids

The synthesis of conformationally rigid analogues of glutamic acid and lysine demonstrates innovative approaches to creating spiro-linked amino acids, which could inform research into the biological activities of related compounds (Yashin et al., 2019).

Development of Anticancer and Antidiabetic Spirothiazolidines Analogs

The synthesis of spirothiazolidines analogs with significant anticancer and antidiabetic activities showcases the potential therapeutic applications of spiro compounds, suggesting areas for further research into related substances like N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide; hydrochloride (Flefel et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O.ClH/c17-13-9-14(16(13)7-4-8-16)18-15(22)12-10-21(20-19-12)11-5-2-1-3-6-11;/h10-11,13-14H,1-9,17H2,(H,18,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQCGRKLXMBWQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)C(=O)NC3CC(C34CCC4)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

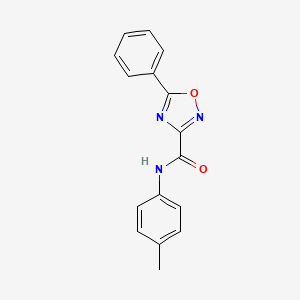

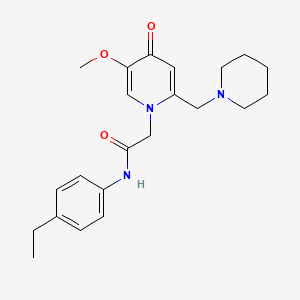

![14-Oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2875445.png)

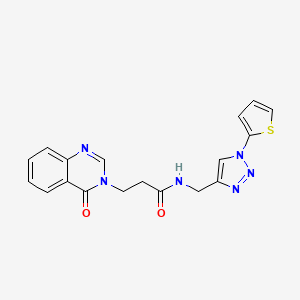

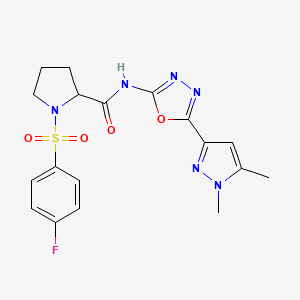

![Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2875446.png)

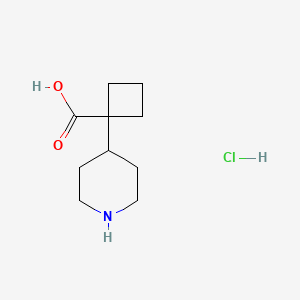

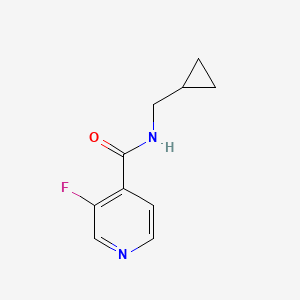

![3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2875449.png)

![2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2875467.png)